3,4-Didehydroglabridin

Hepatoprotection Carbon tetrachloride HepG2

3,4‑Didehydroglabridin (CAS 214283‑58‑6) is a naturally occurring prenylated isoflavonoid isolated from Glycyrrhiza glabra, G. uralensis, and G.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
Cat. No. B12402836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Didehydroglabridin
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC3=C2OCC(=C3)C4=C(C=C(C=C4)O)O)C
InChIInChI=1S/C20H18O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-10,21-22H,11H2,1-2H3
InChIKeyDGKSRSQXQWIQTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

3,4-Didehydroglabridin – A High-Potency Prenylated Isoflavonoid from Licorice for Hepatoprotection Research


3,4‑Didehydroglabridin (CAS 214283‑58‑6) is a naturally occurring prenylated isoflavonoid isolated from Glycyrrhiza glabra, G. uralensis, and G. inflata [1]. It belongs to the 3‑aryl‑2H‑pyranoisoflav‑3‑ene subclass, characterized by a double bond between C‑3 and C‑4 of the heterocyclic core – a key structural feature that distinguishes it from the fully saturated parent compound glabridin [2]. The compound (C₂₀H₁₈O₄, MW 322.40 g/mol) possesses a resorcinol‑type B‑ring and a dimethylpyran ring fused to the A‑ring, with a topological polar surface area (TPSA) of 58.90 Ų [3]. In a landmark screening of 180 licorice constituents, 3,4‑didehydroglabridin was identified as one of only five compounds (top 2.8%) that restored CCl₄‑intoxicated HepG2 cell viability from 52.5% to >80% at 10 µM [1].

Why 3,4-Didehydroglabridin Cannot Be Replaced by Generic Licorice Extracts or Glabridin in Liver Injury Models


Licorice-derived flavonoid mixtures and the widely commercialized compound glabridin are frequently used interchangeably in hepatoprotection research. However, systematic screening data demonstrate that hepatoprotective potency among licorice isoflavonoids is highly structure‑dependent. Of 180 compounds tested at a uniform 10 µM in the same CCl₄‑HepG2 assay, 118 (65.6%) failed to improve cell viability above the 60% threshold, and only five compounds achieved >80% viability restoration [1]. 3,4‑Didehydroglabridin (compound 104) was one of these five top‑tier performers, while the saturated parent glabridin – despite its broader literature profile – was not reported among the high‑potency tier in this direct comparison [1]. The C‑3/C‑4 double bond in 3,4‑didehydroglabridin rigidifies the heterocyclic core and alters the conjugation pattern of the resorcinol B‑ring relative to the pyran ring, which preliminary structure–activity analysis suggests may confer enhanced interaction with oxidative stress response targets compared to the flexible isoflavan scaffold of glabridin [2]. Generic substitution therefore risks selecting a compound with structurally predictable but experimentally unverified inferior hepatoprotective performance in the same model system.

3,4-Didehydroglabridin Procurement Evidence: Quantitative Differentiation Against Closest Analogs


Top-5 Hepatoprotective Potency Ranking in 180-Compound Licorice Library (CCl₄-HepG2 Assay)

3,4-Didehydroglabridin at 10 µM restored CCl₄-intoxicated HepG2 cell viability from 52.5% to >80%, placing it among the top 5 most potent compounds out of 180 tested licorice constituents [1]. The five top-tier compounds (5: licoflavone A, 104: 3,4-didehydroglabridin, 107: isoliquiritigenin, 108: 3,4,3',4'-tetrahydroxychalcone, 111: licochalcone B) all exceeded the >80% viability restoration threshold, while 57 additional compounds achieved only >60% protection, and 118 compounds (including the majority of isoflavonoids) showed no meaningful protection [1]. This places 3,4-didehydroglabridin in the 97.2nd percentile for hepatoprotective efficacy within the licorice compound space under these conditions.

Hepatoprotection Carbon tetrachloride HepG2

Dual-Toxin Protection: Confirmed Activity Against Both CCl₄ and APAP Hepatotoxicity

Among the 180 compounds screened, only 7 compounds demonstrated potent protection against both CCl₄ and acetaminophen (APAP) injury models. 3,4-Didehydroglabridin (compound 104) was one of these seven dual-active compounds, along with compounds 5 (licoflavone A), 76 (xambioona), 107 (isoliquiritigenin), 111 (licochalcone B), 118 (licoagrochalcone A), and 144 (2'-O-demethybidwillol B) [1]. In the APAP model (14 mM APAP for 24 h), 64 out of 180 compounds improved cell viability from 52.0% to >60%, with the top compounds achieving >80% restoration; 3,4-didehydroglabridin was confirmed among those active against APAP, though the APAP top-6 list was composed of different lead structures [1].

Acetaminophen Dual hepatoprotection Multimechanism

Structural Differentiation from Glabridin: C3–C4 Unsaturation Confers Distinct Conformational and Electronic Properties

3,4-Didehydroglabridin differs from glabridin by the presence of a double bond between C-3 and C-4 of the pyranoisoflavan core, converting a flexible isoflavan into a rigidified 3-aryl-2H-pyranoisoflav-3-ene [1]. This structural modification extends π-conjugation between the B-ring resorcinol and the pyran ring oxygen, altering electron distribution and hydrogen-bonding geometry relative to glabridin. In the comprehensive CCl₄ hepatoprotection screen of 180 compounds, 3,4-didehydroglabridin was among the top 5 most potent compounds, while the saturated parent glabridin was not listed among the high-potency tier [2]. In an independent SAR study on glabridin derivatives, the presence of unsaturation at C-3''/C-4'' in glabridin analogs significantly modulated tyrosinase inhibitory activity (3'',4''-dihydroglabridin IC₅₀ = 11.40 µM vs. glabridin), demonstrating that the saturation state of this position is a critical determinant of bioactivity [3].

Structure-activity relationship Isoflavonoid Glabridin analog

Preferential Isoflavonoid Backbone Activity: Outperforms Majority of Chalcone-Class Compounds Despite Class-Level Trend

The Kuang et al. structure–activity analysis noted that 'free phenolics compounds especially chalcones showed relatively stronger protective activities than other types of compounds' [1]. Despite this class-level trend favoring chalcones, 3,4-didehydroglabridin – a 3-aryl-2H-pyranoisoflav-3-ene isoflavonoid (not a chalcone) – still achieved top-5 ranking alongside three chalcones (isoliquiritigenin, 3,4,3',4'-tetrahydroxychalcone, licochalcone B) and one flavone (licoflavone A) [1]. Of the 180 compounds screened, chalcones constituted a substantial fraction, yet only a small subset achieved >80% protection; 3,4-didehydroglabridin's performance demonstrates that within the isoflavonoid subclass, the 3-ene structural motif confers hepatoprotective potency competitive with or exceeding that of the best chalcones in the same assay [1].

Flavonoid subclass comparison Chalcone vs. isoflavonoid SAR

Favorable Cytotoxicity Profile: Low Basal Toxicity Against Human Cancer Cell Lines

In a multi-assay bioactivity profiling study of Glycyrrhiza uralensis constituents, 3,4-didehydroglabridin demonstrated low cytotoxicity against MCF-7 breast cancer cells, with a measured cytotoxic activity of 1.9 ± 0.3% under screening conditions [1]. This basal cytotoxicity level is consistent with a compound that exerts protective rather than antiproliferative effects at moderate concentrations, complementing its hepatoprotective activity profile where it restores cell viability rather than directly killing cells. The same profiling effort indicated activity across multiple targets including Nrf2 activation, tyrosinase inhibition, PTP1B inhibition, and NF-κB transcription inhibition, suggesting a polypharmacology profile underpinned by low inherent cytotoxicity [1].

Selectivity Cytotoxicity Safety margin

Physicochemical Property Differentiation: XlogP and TPSA Relative to Structural Analogs

3,4-Didehydroglabridin exhibits calculated physicochemical properties that differentiate it from closely related licorice isoflavonoids [1][2]. Its XlogP of 3.60 and TPSA of 58.90 Ų place it within favorable drug-like property space (TPSA < 140 Ų, logP < 5) while maintaining sufficient lipophilicity for membrane permeability. For comparison, the chalcone-class compounds that co-ranked in the top-5 hepatoprotection tier (e.g., isoliquiritigenin, licochalcone B) typically exhibit lower XlogP values ( isoliquiritigenin XlogP ~2.9) due to their open-chain structure and additional hydroxyl groups, which may influence their pharmacokinetic distribution relative to the more lipophilic 3,4-didehydroglabridin scaffold [2][3].

Drug-likeness Lipophilicity Polar surface area

Optimal Procurement Scenarios for 3,4-Didehydroglabridin in Scientific and Industrial Research


Hepatoprotection Screening Programs Requiring a Validated Positive Control

In drug discovery campaigns screening for hepatoprotective agents using CCl₄ or APAP-induced HepG2 injury models, 3,4-didehydroglabridin serves as an evidence-backed positive control compound with verified potency from a 180-compound benchmarking study [1]. Its performance (10 µM restoring viability from 52.5% to >80%) provides a reproducible efficacy benchmark against which novel compounds can be quantitatively compared, with the advantage that its activity has been contextualized within the full licorice chemical space rather than single-compound reports.

Structure-Activity Relationship Studies on Isoflavonoid Hepatoprotective Pharmacophores

For medicinal chemistry teams investigating the role of C-ring unsaturation in isoflavonoid bioactivity, 3,4-didehydroglabridin is the naturally occurring 3-ene benchmark. Its confirmed top-tier hepatoprotective activity can be directly compared with the saturated analog glabridin and other semi-synthetic derivatives to map the contribution of the C3–C4 double bond to Nrf2 activation, PPARγ binding, and oxidative stress protection [1][2]. This SAR context is essential for rational design of next-generation hepatoprotective isoflavonoids.

Multi-Mechanistic Liver Injury Research Requiring Dual CCl₄/APAP Activity

Preclinical research programs investigating broad-spectrum hepatoprotective agents benefit from 3,4-didehydroglabridin's confirmed activity in two mechanistically distinct hepatotoxin models (CCl₄ via oxidative stress/CYP2E1; APAP via GSH depletion/mitochondrial dysfunction) within the same experimental framework [1]. This dual validation reduces the need to procure and validate separate compounds for each model, streamlining experimental workflows and ensuring internal consistency across assays.

Natural Product Reference Standard for Licorice Extract Quality Control and Bioassay

Analytical laboratories and quality control units involved in licorice extract standardization can employ 3,4-didehydroglabridin as a purified reference standard for HPLC/UPLC method development and bioassay calibration. Its defined physicochemical properties (XlogP 3.60, TPSA 58.90 Ų, MW 322.40 g/mol) facilitate method validation, while its established hepatoprotective activity provides a functional benchmark for bioassay-guided fractionation of licorice-derived products [1][2].

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